Methyl 4-bromo-2,3-dimethylbenzoate
Overview
Description
“Methyl 4-bromo-2,3-dimethylbenzoate” is a chemical compound with the molecular formula C10H11BrO2 .
Molecular Structure Analysis
The structure of a similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, reveals the presence of two crystallographically unique rotomers in the lattice . The position of ortho-fluoro azo rings differ between the two rotomers .Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a molecular weight of 229.07 . It is soluble in methanol .Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes involved in biochemical pathways, influencing their function and leading to changes at the molecular and cellular levels .
Mode of Action
Methyl 4-bromo-2,3-dimethylbenzoate likely interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position, which can be resonance stabilized . This reaction results in the formation of a new compound with altered properties .
Biochemical Pathways
The compound’s bromination reaction suggests it may influence pathways involving aromatic compounds .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, indicated by a Log Po/w value of 2.75, suggests it may be well-absorbed and distributed within the body .
Result of Action
The compound’s bromination reaction suggests it may alter the structure and function of target molecules, potentially leading to changes in cellular processes .
Advantages and Limitations for Lab Experiments
Methyl 4-bromo-2,3-dimethylbenzoate has several advantages for use in laboratory experiments. It is a white crystalline solid with a melting point of 103.3 °C, making it easy to handle and store. It is also relatively inexpensive and easy to obtain. The reaction is also relatively simple to carry out, and the product can be isolated by filtration. However, there are some limitations to its use in laboratory experiments. The reaction requires the use of bromine, which is a toxic and corrosive substance, and the reaction must be carried out at elevated temperatures.
Future Directions
The use of methyl 4-bromo-2,3-dimethylbenzoate as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds could be further explored. Its potential use in the synthesis of various dyes and pigments could also be investigated. In addition, the use of this compound in the synthesis of various other organic compounds could be explored. Finally, its potential use in the synthesis of various nanomaterials could be investigated.
Scientific Research Applications
Methyl 4-bromo-2,3-dimethylbenzoate is used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various other organic compounds. In addition, it is used as an intermediate in the synthesis of various other organic compounds. It is also used in the synthesis of various dyes and pigments.
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromo-2,3-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPZONEGQIWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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